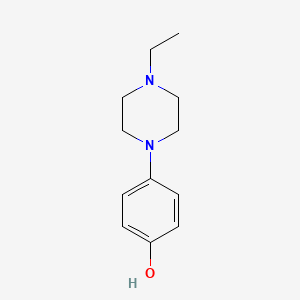

4-(4-Ethylpiperazin-1-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethylpiperazin-1-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-2-13-7-9-14(10-8-13)11-3-5-12(15)6-4-11/h3-6,15H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJCLRCKKHSEEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Phenolic and Piperazine Chemistry

The structure of 4-(4-Ethylpiperazin-1-yl)phenol incorporates a phenol (B47542) ring and a piperazine (B1678402) ring, both of which are privileged scaffolds in drug discovery.

The Phenolic Moiety: Phenolic compounds are characterized by a hydroxyl group attached to an aromatic ring. This functional group is a common feature in a vast number of biologically active molecules, both natural and synthetic. Phenols are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals. mdpi.com This activity is crucial in combating oxidative stress, a key factor in the development of numerous chronic and degenerative diseases. mdpi.com Beyond their antioxidant capacity, phenolic compounds have been investigated for a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. mdpi.com The presence of the phenolic hydroxyl group in this compound suggests that this compound could exhibit similar properties and be a candidate for research in these areas.

The Piperazine Moiety: Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This structure is a cornerstone in medicinal chemistry, found in a multitude of approved drugs. The piperazine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and bioavailability. Furthermore, piperazine derivatives have shown a broad spectrum of biological activities, with a particular emphasis on the central nervous system (CNS). Many arylpiperazine derivatives act as ligands for various neurotransmitter receptors, leading to their use as antipsychotic, antidepressant, and anxiolytic agents. researchgate.net The piperazine core provides a versatile scaffold that can be readily modified to fine-tune the pharmacological profile of a molecule. researchgate.net

Significance of the Ethylpiperazine Moiety in Medicinal Chemistry

In the broader context of medicinal chemistry, the N-alkylation of piperazines is a common strategy to modulate a compound's activity. The choice of the alkyl group can impact factors such as lipophilicity, which affects cell membrane permeability, and the steric bulk, which can influence receptor binding selectivity. The ethyl group, being a small alkyl chain, can confer a degree of lipophilicity without adding significant steric hindrance. This can be advantageous in achieving a balance between aqueous solubility and the ability to cross biological membranes.

Research on various N-alkylpiperazine derivatives has demonstrated a wide array of pharmacological activities. For instance, studies on 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives have shown that these compounds can exhibit significant antibacterial activity. researchgate.net In the context of selective estrogen receptor modulators, the 4-(4-alkylpiperazin-1-yl)phenyl group has been identified as a promising basic side chain, demonstrating functional equivalence to more commonly used pharmacophores. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These calculations can elucidate molecular geometry, vibrational modes, and electronic properties, which are key to understanding the reactivity and stability of a compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and predict vibrational frequencies of molecules. In a comparative study on piperazine (B1678402) sulfonyl derivatives, including an ethyl-substituted variant, DFT calculations were performed using the B3LYP functional with a 6-311++G(d,p) basis set to optimize the molecular structures bohrium.com. The calculated geometrical parameters from such studies provide a detailed picture of bond lengths and angles within the molecule.

Vibrational spectral analysis, also conducted using DFT, helps in the assignment of infrared (IR) and Raman spectra. For a series of piperazine sulfonyl derivatives, the vibrational modes were calculated, and the assignments were supported by Potential Energy Distribution (PED) analysis bohrium.com. These theoretical spectra are often in good agreement with experimental findings and allow for the detailed characterization of the molecule's vibrational properties. For instance, characteristic vibrational modes such as N-H and C-H stretching, as well as S=O sulfonyl stretching in related sulfonamide derivatives, have been thoroughly analyzed bohrium.com.

Table 1: Selected Calculated Vibrational Frequencies for a Piperazine Sulfonyl Derivative (ESP)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| NH Stretching | 3381 |

| CH Stretching (asymmetric) | 3088 |

| CH Stretching (symmetric) | 2987 |

| SO Stretching (asymmetric) | 1375 |

| SO Stretching (symmetric) | 1180 |

Data is for Ethyl Sulfonyl Piperazine (ESP) as an analogous compound. bohrium.com

Frontier Molecular Orbital Theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons nih.gov. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity nih.govresearchgate.net.

For various piperazine derivatives, HOMO-LUMO analyses have been performed to understand their electronic characteristics bohrium.comresearchgate.net. These studies show that the distribution of HOMO and LUMO orbitals is typically spread across different parts of the molecule, indicating regions of electrophilic and nucleophilic reactivity researchgate.netresearchgate.net. The HOMO-LUMO energy gap for related piperazine compounds has been calculated to be in a range that suggests they are chemically reactive molecules nih.govresearchgate.net.

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for an Analogous Piperazine Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.747 |

| ELUMO | -0.4152 |

| Energy Gap (ΔE) | 6.331 |

Data is for a representative benzene-containing molecule and is illustrative of the parameters calculated. researchgate.net

The chemical reactivity and stability of a molecule can be further described by global reactivity descriptors derived from HOMO and LUMO energies. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and softness (S) materialsciencejournal.org.

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I+A)/2): The power of an atom to attract electrons.

Chemical Hardness (η = (I-A)/2): Resistance to change in electron distribution.

Softness (S = 1/η): A measure of the molecule's polarizability.

Studies on related heterocyclic compounds demonstrate how these parameters are used to provide a quantitative measure of their reactivity and stability materialsciencejournal.org. A higher chemical hardness, indicated by a larger HOMO-LUMO gap, corresponds to greater stability researchgate.net.

The surrounding solvent can influence the electronic structure of a molecule. Computational studies often investigate solvent effects using models like the Polarizable Continuum Model (PCM). Such studies on related molecules have shown that the polarity of the solvent can affect the HOMO-LUMO energy gap materialsciencejournal.orgaimspress.com. For example, in some cases, increasing solvent polarity can lead to a hypsochromic (blue) shift in the UV-Visible absorption spectrum, which corresponds to an increase in the HOMO-LUMO energy gap materialsciencejournal.org. This indicates that the stability and reactivity of the compound can be tuned by the solvent environment.

Topological Analysis of Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution to characterize chemical bonds and intermolecular interactions.

QTAIM analysis provides a rigorous definition of atoms within a molecule and allows for the characterization of the nature of chemical bonds (covalent, ionic, etc.) and non-covalent interactions through the analysis of bond critical points (BCPs) in the electron density. In a study of piperazine sulfonyl derivatives, topological parameters such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)) at the BCPs were used to understand the nature of the interactions within the molecules bohrium.com. This type of analysis is crucial for understanding the forces that govern the three-dimensional structure and packing of molecules in the solid state.

Noncovalent Interaction (NCI) Plot Analysis

Noncovalent interactions (NCIs) are fundamental to a wide array of chemical and biological processes, including the binding of ligands to proteins. jussieu.fr The NCI plot is a visualization technique that allows for the identification and characterization of these weak interactions in real space, based on the electron density and its derivatives. jussieu.frnih.gov

The analysis of NCI plots helps in distinguishing between different types of noncovalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. jussieu.fr This is achieved by plotting the reduced density gradient (RDG) against the electron density multiplied by the sign of the second Hessian eigenvalue (λ2). scielo.org.mx The resulting plot reveals characteristic spikes that correspond to specific interaction types. For instance, strong attractive interactions like hydrogen bonds appear as spikes in the negative region of the plot, while weak van der Waals interactions are found near zero, and repulsive interactions are in the positive region. scielo.org.mx

Visualizations of NCI analysis typically use a color-coded isosurface. Blue or green surfaces often indicate attractive interactions, such as hydrogen bonds and van der Waals forces, respectively, while red areas signify repulsive steric clashes. scielo.org.mxresearchgate.net This graphical representation provides an intuitive understanding of the spatial distribution and nature of noncovalent interactions within a molecule or a molecular complex. jussieu.frnih.gov For 4-(4-Ethylpiperazin-1-yl)phenol, an NCI plot would reveal the intramolecular interactions and how it might interact with a biological target. The strength of these interactions can be inferred from the electron density at the critical points, with higher densities indicating stronger interactions. jussieu.fr

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions within a molecule. materialsciencejournal.org It provides a localized, Lewis-like description of the electronic structure, which is more intuitive for chemists than the delocalized molecular orbitals. materialsciencejournal.orguni-muenchen.de The analysis involves transforming the complex wavefunction of a molecule into a set of localized natural bond orbitals, which include high-occupancy Lewis-type orbitals (bonds and lone pairs) and low-occupancy non-Lewis-type orbitals (antibonding and Rydberg orbitals). materialsciencejournal.orgsouthampton.ac.uk

For this compound, NBO analysis would provide insights into the hybridization of atomic orbitals, the polarity of bonds, and the delocalization of electron density. uni-muenchen.de For example, it could quantify the interaction between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of the aromatic ring or the ethyl group. This information is valuable for understanding the molecule's reactivity and its potential to form specific interactions with biological targets. researchgate.net

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might bind to a protein target. scispace.compolyu.edu.hk

Prediction of Binding Affinities and Modes

Molecular docking simulations predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the interaction between the ligand and the protein. nih.govnih.gov A more negative binding energy generally indicates a more stable complex. scispace.com The docking process also predicts the binding mode, which is the specific conformation and orientation of the ligand within the protein's binding site. nih.gov

For instance, studies on similar compounds have shown a range of binding affinities depending on the target protein. nih.gov The predicted binding mode provides a static snapshot of the potential interaction, highlighting the key intermolecular forces at play. nih.gov

Identification of Key Interacting Residues in Target Active Sites

A crucial output of molecular docking is the identification of the specific amino acid residues in the protein's active site that interact with the ligand. nih.govresearchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govresearchgate.net

For example, a docking study of a related compound, SSAA09E2, with the ACE2-RBD complex revealed hydrogen bonds with residues such as Lys353 and Gly496, as well as non-bonded interactions with several other residues including Asn33, His34, and Tyr453. nih.gov Identifying these key residues is critical for understanding the mechanism of action and for designing more potent and selective inhibitors.

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bonds | Lysine, Glycine, Asparagine, Tyrosine |

| Hydrophobic Interactions | Histidine, Tyrosine, Arginine, Serine |

| π-stacking | Histidine |

This table provides a generalized example of potential interacting residues based on studies of similar compounds. The actual interacting residues for this compound would depend on the specific protein target.

Screening against Diverse Protein Targets (e.g., Enzymes, Receptors)

Molecular docking can be used to screen a single compound, like this compound, against a wide variety of protein targets to identify potential biological activities. polyu.edu.hknih.gov This in silico screening approach can rapidly assess the compound's potential to interact with enzymes, receptors, and other proteins involved in various disease pathways. polyu.edu.hknih.gov

For example, piperazine-containing compounds have been investigated for their potential to target carbonic anhydrase IX (CAIX), an enzyme associated with cancer. polyu.edu.hk Similarly, related structures have been studied as potential inhibitors of the eIF4A1 helicase, another cancer target. nih.gov Such screening efforts can help to prioritize compounds for further experimental testing and can reveal novel therapeutic applications for existing molecules.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complexes

While molecular docking provides a static view of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective. researchgate.netnih.gov MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the flexibility of both the ligand and the protein. polyu.edu.hkresearchgate.net

The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand backbone atoms over the course of the simulation. polyu.edu.hk A stable RMSD profile suggests that the ligand remains securely bound in the active site. polyu.edu.hk The root-mean-square fluctuation (RMSF) of individual residues can also be analyzed to identify regions of the protein that become more or less flexible upon ligand binding. polyu.edu.hk

MD simulations can refine the binding mode predicted by docking and can reveal important conformational changes that occur upon ligand binding. polyu.edu.hknih.gov These simulations are computationally intensive but provide a more realistic picture of the dynamic nature of molecular interactions in a biological environment. nih.gov For this compound, an MD simulation would be crucial to validate the docking predictions and to understand the dynamic behavior of the ligand-protein complex over time.

| Simulation Parameter | Description | Significance |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. polyu.edu.hk | Indicates the stability of the ligand-protein complex. A stable RMSD suggests a persistent binding mode. polyu.edu.hk |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. polyu.edu.hk | Highlights flexible regions of the protein and how ligand binding affects this flexibility. polyu.edu.hk |

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In the realm of modern drug discovery and development, computational, or in silico, methods are indispensable for the early prediction of a compound's pharmacokinetic properties. These predictive models allow for the assessment of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile before committing to costly and time-consuming laboratory synthesis and in vitro or in vivo testing. For the chemical compound this compound, various computational tools can be employed to forecast its behavior within a biological system, providing critical insights into its potential as a drug candidate.

The stability of a compound in blood plasma and its susceptibility to metabolism are crucial determinants of its bioavailability and duration of action. In silico tools are frequently used to predict these characteristics.

Plasma protein binding is a key aspect of a drug's distribution and stability in plasma. A high degree of binding can limit the free fraction of the compound available to exert its pharmacological effect but can also protect it from rapid metabolism and excretion. Computational models, such as pkCSM, can predict the percentage of a compound that will bind to plasma proteins. For this compound, predictions suggest a high degree of plasma protein binding.

Metabolic stability is largely governed by the interaction of the compound with metabolic enzymes, primarily the Cytochrome P450 (CYP) family. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of various CYP isoforms. Inhibition of these enzymes can lead to drug-drug interactions, a significant safety concern. Predictions from platforms like SwissADME and pkCSM indicate that this compound is likely to be a substrate for major metabolic enzymes such as CYP2D6 and CYP3A4. Furthermore, these models predict that the compound may act as an inhibitor of CYP2D6. Such predictions are vital for flagging potential metabolic liabilities early in the drug development process.

Table 1: Predicted Plasma and Metabolic Stability of this compound

| Parameter | Predicted Value | Prediction Tool |

|---|---|---|

| Plasma Protein Binding | 90.3% | pkCSM |

| CYP2D6 Substrate | Yes | pkCSM |

| CYP3A4 Substrate | Yes | pkCSM |

| CYP1A2 Inhibitor | No | SwissADME/pkCSM |

| CYP2C9 Inhibitor | No | SwissADME/pkCSM |

| CYP2D6 Inhibitor | Yes | SwissADME/pkCSM |

The ability of a compound to cross the Blood-Brain Barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). The BBB is a highly selective barrier that protects the brain from harmful substances. For CNS-acting drugs, penetration of this barrier is essential, while for peripherally acting drugs, the inability to cross the BBB is desirable to avoid CNS side effects.

In silico models utilize various molecular descriptors, such as lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors, to predict BBB penetration. These predictions are often expressed as the logarithm of the ratio of the concentration of the compound in the brain to that in the blood (logBB). A positive logBB value generally indicates good penetration into the brain. Computational tools like pkCSM and SwissADME can provide these predictions. For this compound, these models predict that the compound is likely to cross the Blood-Brain Barrier. Another important parameter is the permeability-surface area product (logPS), which also indicates the rate of passage into the CNS.

Table 2: Predicted Blood-Brain Barrier Penetration of this compound

| Parameter | Predicted Value | Interpretation | Prediction Tool |

|---|---|---|---|

| BBB Permeant | Yes | Likely to cross the BBB | SwissADME |

| logBB | 0.15 | Readily crosses the BBB | pkCSM |

| logPS | -1.8 | Good CNS permeability | pkCSM |

Structure Activity Relationship Sar Investigations

Systematic Modification and Design Strategies

The design of novel analogues based on the 4-(4-Ethylpiperazin-1-yl)phenol core involves a variety of strategic modifications. These range from simple substituent changes to more complex bioisosteric replacements and computational modeling approaches.

The biological activity of compounds based on a core scaffold can be finely tuned by the addition, removal, or modification of chemical substituents. Studies on analogous structures, such as those related to 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), offer significant insights into these effects. polyu.edu.hk Research has shown that the presence of a halogen substitute on the phenyl moiety attached to the piperazine (B1678402) ring is essential for inhibitory effects on human Equilibrative Nucleoside Transporters (ENTs). polyu.edu.hk

Further investigations into FPMINT analogues demonstrated that replacing a large aromatic system like naphthalene (B1677914) with a smaller benzene (B151609) ring could abolish the inhibitory activity against ENT1 and ENT2. polyu.edu.hk However, this activity could be selectively restored or modulated through specific substitutions on this new benzene ring. For instance, adding a chloride atom at the meta position restored the inhibitory effect on ENT1 but not ENT2. polyu.edu.hk Conversely, placing a methyl group at the meta position, or an ethyl or oxymethyl group at the para position, successfully regained the inhibitory activity for both transporters. polyu.edu.hk

Table 1: Effect of Substituents on Biological Activity of FPMINT Analogues

| Base Scaffold Modification | Substituent Added | Position | Effect on ENT1/ENT2 Inhibition |

|---|---|---|---|

| Naphthalene replaced with Benzene | None | - | Abolished activity polyu.edu.hk |

| Naphthalene replaced with Benzene | Chloride | meta | Restored ENT1 activity only polyu.edu.hk |

| Naphthalene replaced with Benzene | Methyl | meta | Regained activity on both ENT1 & ENT2 polyu.edu.hk |

| Naphthalene replaced with Benzene | Ethyl | para | Regained activity on both ENT1 & ENT2 polyu.edu.hk |

| Naphthalene replaced with Benzene | Oxymethyl | para | Regained activity on both ENT1 & ENT2 polyu.edu.hk |

| Fluorophenyl Moiety | Halogen removed | - | Abolished activity polyu.edu.hk |

Isosteric and bioisosteric replacement is a key strategy in medicinal chemistry used to modify a lead compound to improve its potency, selectivity, and metabolic or toxicological profile, while retaining the desired biological activity. nih.gov Bioisosteres are atoms or groups of atoms that can be interchanged while maintaining similar biological properties, often by mimicking the spatial arrangement or physicochemical properties of the original moiety. nih.govcambridgemedchemconsulting.com

Non-classical bioisosteres, which may differ significantly in structure but not in function, are often employed in a technique known as "scaffold hopping" to diversify chemical structures for a specific biological target. nih.gov For the this compound scaffold, several bioisosteric replacements can be considered to optimize its properties. The piperazine ring, for example, could be replaced with more rigid structures like bridged morpholines or azaspiroheptanes to reduce conformational flexibility and potentially lower lipophilicity. baranlab.org The phenolic hydroxyl group is a classic hydrogen bond donor, but it could be replaced by bioisosteres such as a fluorine atom or a methoxy (B1213986) group to modulate its hydrogen bonding capacity and pKa. cambridgemedchemconsulting.comnih.gov

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Fragment | Potential Bioisostere(s) | Rationale for Replacement |

|---|---|---|

| Piperazine | Bridged Morpholine, Azaspiroheptane | Increase 3D complexity, lower lipophilicity, restrict conformation. baranlab.org |

| Phenolic Hydroxyl (-OH) | Fluorine (-F), Methoxy (-OMe), Amine (-NH2) | Modulate hydrogen bonding capacity, pKa, and metabolic stability. cambridgemedchemconsulting.com |

| Phenyl Ring | Pyridyl, Thiophene | Alter electronic properties, solubility, and potential for new vector interactions. cambridgemedchemconsulting.com |

| Ethyl Group (-CH2CH3) | Cyclopropyl, Trifluoromethyl (-CF3) | Modify lipophilicity, metabolic stability, and steric bulk. |

Pharmacophore modeling is a computational approach that defines the essential three-dimensional arrangement of molecular features required for a molecule's biological activity. researchgate.net These models serve as powerful tools in the drug design process, enabling the virtual screening of large compound libraries to identify novel, active compounds and guiding the optimization of existing leads. researchgate.netnih.gov

For a molecule like this compound, a pharmacophore model would likely consist of several key features:

One Hydrogen Bond Donor: The phenolic hydroxyl group.

One or more Hydrogen Bond Acceptors: The nitrogen atoms of the piperazine ring.

One Aromatic Ring Feature: The phenol (B47542) ring.

One Positive Ionizable Feature: The tertiary amine of the piperazine ring, which is basic and can be protonated at physiological pH. researchgate.net

By generating and validating such a model, medicinal chemists can design new analogues that retain this crucial spatial arrangement of features, thereby increasing the probability of maintaining or improving biological activity. nih.gov

Correlation of Structural Features with Biological Responses

The biological activity of derivatives of this compound is a direct consequence of the interplay between its distinct structural components and a biological target.

The phenolic hydroxyl group is a critical feature, likely acting as a key hydrogen bond donor in interactions with receptor sites. Its acidity and hydrogen-bonding capacity are fundamental to its role in molecular recognition.

The piperazine ring serves as a central, conformationally flexible scaffold. Its nitrogen atoms can act as hydrogen bond acceptors. Furthermore, the N-ethylated nitrogen is basic and likely exists in a protonated state in a physiological environment, allowing for potent ionic interactions or salt bridges with acidic residues like aspartate in a binding pocket. nih.gov

The ethyl group on the distal piperazine nitrogen contributes to the molecule's lipophilicity and steric profile. Variations in the length and bulk of this alkyl chain can significantly impact how the molecule fits into a binding pocket and can influence its absorption and metabolism.

The phenyl ring , attached directly to the piperazine, provides a hydrophobic surface for van der Waals or aromatic stacking interactions. As seen in related compounds, substitutions on this ring are critical. For instance, the mandatory presence of a halogen substituent on the terminal phenyl ring in FPMINT analogues for ENT inhibition suggests a specific and crucial interaction, possibly a halogen bond, is required for the biological response. polyu.edu.hk

Biological Evaluation and Mechanistic Studies in Vitro and Ex Vivo

Enzyme Modulation Studies

The capacity of 4-(4-Ethylpiperazin-1-yl)phenol derivatives to modulate enzyme activity is a key area of research, with significant implications for therapeutic development.

Acetylcholinesterase (AChE) Inhibition and Kinetics

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. journalejmp.com The inhibition of AChE is a primary strategy in the management of Alzheimer's disease to enhance cholinergic neurotransmission. nih.gov

Derivatives of this compound have been synthesized and evaluated for their AChE inhibitory potential. For instance, a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which share a similar piperazine (B1678402) core, were assessed for their ability to inhibit AChE. nih.gov Kinetic studies using Lineweaver-Burk plots have been employed to determine the nature of this inhibition, with many compounds exhibiting a mixed-type inhibitory pattern. nih.gov This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. For example, certain chlorinated derivatives in one study demonstrated significant inhibitory activity with IC50 values in the low micromolar range. nih.gov The kinetics of inhibition are crucial for understanding the mechanism of action, with dissociation constants (Ki) providing a measure of the inhibitor's binding affinity to the enzyme. nih.govresearchgate.net

ERCC1-XPF Endonuclease Inhibition in DNA Repair Pathways

The ERCC1-XPF endonuclease is a vital enzyme complex involved in the nucleotide excision repair (NER) pathway, which repairs bulky DNA lesions and interstrand cross-links caused by certain chemotherapeutic agents like cisplatin. nih.govnih.gov Inhibiting ERCC1-XPF can therefore enhance the efficacy of such cancer treatments. nih.govfoxchase.org

While direct studies on this compound were not found, structurally related compounds have been investigated as ERCC1-XPF inhibitors. Research has focused on derivatives of 4-((6-chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol, which were identified as potent inhibitors. nih.gov These inhibitors are designed to bind to the heterodimerization interface of the ERCC1-XPF complex. nih.gov In vitro assays have confirmed that specific derivatives can significantly inhibit the endonuclease activity of ERCC1-XPF, leading to increased sensitivity of cancer cells to DNA-damaging agents. nih.govnih.gov

Kinase Inhibition Profiling

Protein kinases are a large family of enzymes that play fundamental roles in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. nih.gov Consequently, kinase inhibitors are a major class of therapeutic agents. nih.gov

Kinase inhibition profiling for this compound itself is not extensively documented in the provided results. However, the broader chemical class of piperazine derivatives is known to interact with various kinases. Profiling studies often use techniques like activity-based protein profiling (ABPP) to assess the selectivity of a compound against a wide range of kinases. nih.gov These studies can reveal on-target and off-target effects, providing a comprehensive understanding of a compound's biological activity. For example, the inhibitor NVP-BHG712 was profiled to determine its IC50 values for EphA2 and EphB4 kinases, demonstrating the precision of these methods. nih.gov

Receptor Ligand Binding and Functional Assays

The interaction of this compound derivatives with neurotransmitter receptors is another significant area of investigation, particularly for their potential applications in central nervous system disorders.

Serotonin (B10506) Receptor (e.g., 5-HT3A/3B, 5-HT2A, 5-HT6R, 5-HT7R) Affinity and Antagonism

Serotonin (5-HT) receptors are a diverse group of G-protein coupled receptors that mediate the effects of serotonin, a key neurotransmitter involved in mood, cognition, and anxiety. nih.gov The arylpiperazine scaffold is a well-established pharmacophore for ligands of various serotonin receptor subtypes. nih.gov

Derivatives containing the 4-arylpiperazine moiety have been designed and synthesized to target specific serotonin receptors. For example, compounds have been developed as dual-action agents, combining 5-HT reuptake inhibition with 5-HT1A receptor antagonism, a profile that is hypothesized to lead to a faster onset of antidepressant action. nih.gov Radioligand binding assays are used to determine the affinity (Ki values) of these compounds for different 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7. nih.govnih.gov Functional assays, such as measuring the antagonism of agonist-induced effects, are then used to characterize the compounds as agonists, antagonists, or inverse agonists at these receptors. nih.gov

Dopamine (B1211576) Receptor (e.g., D2/D3) Ligand Binding

Dopamine receptors are crucial targets for drugs treating a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. mdpi.com The dopamine D2 and D3 receptors are of particular interest.

Compounds with a 4-phenylpiperazine structure have been evaluated for their binding affinity and selectivity for D2 and D3 dopamine receptors. nih.govmdpi.com Radioligand binding studies are the standard method for determining the affinity (Ki) of these ligands. mdpi.com Some N-phenylpiperazine analogs have shown high affinity for the D3 receptor, with significant selectivity over the D2 receptor. mdpi.com This selectivity is a key goal in drug design to minimize side effects associated with non-selective dopamine receptor modulation. The unique "dopaminergic stabilizer" characteristics of some of these compounds may arise from a combination of their binding kinetics and lack of intrinsic activity at the D2 receptor. nih.gov

Cellular and Sub-Cellular Mechanistic Investigations

There is no specific information available in the reviewed literature regarding the use of in vitro cell-free or cell-based assays to determine the target engagement of this compound. Methodologies such as FRET-based assays, NanoBRET, and the Cellular Thermal Shift Assay (CETSA) are commonly employed to confirm the interaction of a compound with its biological target within a cellular environment, but their application to this specific compound has not been reported. nih.govnih.goveuropeanpharmaceuticalreview.com

No studies have been identified that investigate the potential for this compound to inhibit DNA damage repair pathways in cellular models. Research in this area typically focuses on the inhibition of key proteins such as poly (ADP-ribose) polymerase (PARP), ataxia-telangiectasia mutated (ATM), and ataxia-telangiectasia and Rad3-related (ATR) kinases, but no such data exists for the specified compound. nih.govnih.gov

Direct studies on the anti-amnesic activity of this compound are not present in the available literature. However, significant neuroprotective properties have been identified for the structurally related compound, (4-ethyl-piperaz-1-yl)-phenylmethanone . This derivative has shown strong protective effects against toxicity induced by beta-amyloid (Aβ) peptides, a key factor in Alzheimer's disease. nih.gov

The proposed mechanisms for its neuroprotective and potential anti-amnesic effects include:

Mitochondrial Action : The compound was found to reverse the depletion of ATP in neuronal cells induced by Aβ1-42, which points to a mitochondrial site of action. nih.gov

Inhibition of Glutamate-Induced Neurotoxicity : (4-ethyl-piperaz-1-yl)-phenylmethanone was also shown to inhibit the neurotoxic effects of glutamate (B1630785) in PC12 cells. As Aβ1-42 is known to induce hyperactivity in the glutamate network, the reduction of glutamate-induced neurotoxicity is considered a key mechanism for its protective effects against Aβ1-42's detrimental impact. nih.gov

These findings suggest that compounds with the 4-ethyl-piperazine moiety may possess neuroprotective qualities that could contribute to anti-amnesic activity by preserving mitochondrial function and mitigating excitotoxicity.

Table 1: Neuroprotective Effects of (4-ethyl-piperaz-1-yl)-phenylmethanone

| Assay | Model | Effect | Implied Mechanism | Reference |

|---|---|---|---|---|

| Aβ1-42 Induced Toxicity | Neuronal Cells | Strong neuroprotection | Anti-amnesic potential | nih.gov |

| Aβ1-42 Induced ATP Depletion | Neuronal Cells | Reversal of ATP depletion | Mitochondrial site of action | nih.gov |

| Glutamate-Induced Neurotoxicity | PC12 Cells | Inhibition of neurotoxicity | Reduction of excitotoxicity | nih.gov |

There is no specific research available on the gastroprotective mechanisms of this compound. However, phenolic compounds as a class are known to exhibit gastroprotective effects through various mechanisms. nih.govnih.gov These can include antioxidant actions, which protect the gastrointestinal mucosa from damage by necrotic agents, as well as anti-secretory and cytoprotective properties. nih.gov The modulation of endogenous protective factors such as nitric oxide and prostaglandins (B1171923) is a common mechanism for the gastroprotective action of many natural and synthetic compounds. nih.gov

Specific investigations into the cell death pathways induced by this compound have not been reported. However, studies on other novel piperazine derivatives have demonstrated their ability to induce programmed cell death, or apoptosis, in cancer cells.

For example, one novel piperazine core compound (PCC) was shown to induce both the intrinsic and extrinsic pathways of apoptosis in human liver cancer cells. nih.govnih.gov The reported mechanisms include:

Intrinsic Pathway : A significant decrease in the mitochondrial membrane potential was observed, along with the release of cytochrome c from the mitochondria. This led to the significant activation of caspase-9 and caspase-3/7. nih.govnih.gov

Extrinsic Pathway : The compound also activated caspase-8, which is linked to the suppression of NF-κB translocation to the nucleus. nih.govnih.gov

Another piperazine derivative was found to induce caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL. researchgate.net These findings illustrate that the piperazine scaffold can be a key element in molecules that trigger apoptotic cell death through well-defined caspase-dependent signaling cascades.

Broader Biological Activity Screening

In vitro Antimicrobial Efficacy

No specific studies detailing the in vitro antimicrobial efficacy of this compound were identified. However, the broader class of phenolic compounds is well-known for antimicrobial properties. For instance, naturally occurring phenols and their derivatives have demonstrated activity against both planktonic bacteria and biofilms. The antimicrobial effects of phenols are often attributed to their ability to disrupt the cell membrane, leading to increased permeability and loss of cellular integrity.

Antiproliferative Activity against Cancer Cell Lines

Direct data on the antiproliferative activity of this compound against cancer cell lines is not available in the reviewed literature. However, the piperazine scaffold is a common feature in many compounds designed and synthesized for anticancer activity.

For instance, various series of piperazine derivatives have been investigated for their ability to inhibit the growth of human cancer cell lines. These studies often report the half-maximal inhibitory concentration (IC50) values against cell lines such as those from breast, colon, and leukemia cancers. The antiproliferative mechanisms of these related compounds can involve the induction of apoptosis (programmed cell death) or the inhibition of specific cellular pathways crucial for cancer cell survival and proliferation. For example, some piperazine-containing compounds have been shown to target receptor tyrosine kinases or other signaling proteins involved in cancer progression.

Investigation of Potential Angiogenesis Inhibition

There is no specific information available regarding the investigation of potential angiogenesis inhibition by this compound. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making it a key target for cancer therapy.

Research on other piperazine derivatives has explored their anti-angiogenic properties. Some of these compounds have been shown to inhibit key signaling pathways involved in angiogenesis, such as the vascular endothelial growth factor (VEGF) pathway. The inhibition of angiogenesis by these related molecules can lead to a reduction in tumor vascularization, thereby restricting tumor growth.

Interdisciplinary Research Perspectives and Future Directions

Integration of Medicinal Chemistry, Neuropharmacology, and Molecular Biology

The arylpiperazine scaffold, a core component of 4-(4-Ethylpiperazin-1-yl)phenol, is a cornerstone in medicinal chemistry, particularly for targeting the central nervous system. mdpi.comnih.gov Arylpiperazine derivatives are known to interact with a variety of biological targets, including serotonergic and dopaminergic receptors, which are crucial in the pathophysiology of numerous neurological and psychiatric conditions. mdpi.comacs.orgacs.orgnih.gov

The integration of medicinal chemistry with neuropharmacology and molecular biology allows for the rational design of novel therapeutic agents. For instance, the modification of the arylpiperazine structure can significantly alter a compound's affinity and selectivity for specific receptor subtypes. nih.govnih.gov This structure-activity relationship (SAR) is critical for developing drugs with improved efficacy and reduced side effects.

The ethylpiperazine group, in particular, has been identified as a key substructure in molecules with neuroprotective properties. A study on (4-ethyl-piperaz-1-yl)-phenylmethanone derivatives, which share a common substructure with this compound, demonstrated significant neuroprotective effects against β-amyloid-induced toxicity, a hallmark of Alzheimer's disease. nih.gov This suggests that the ethylpiperazine moiety may play a crucial role in the compound's mechanism of action, potentially by interacting with mitochondrial targets and mitigating glutamate-induced neurotoxicity. nih.gov

Molecular biology techniques are essential for elucidating the precise mechanisms by which these compounds exert their effects. By studying the interaction of this compound derivatives with specific receptors and signaling pathways at the molecular level, researchers can gain a deeper understanding of their therapeutic potential.

Potential for Neuroprotective Strategies in Neurological Disorders

The development of effective neuroprotective strategies is a major goal in the treatment of neurodegenerative diseases such as Alzheimer's, Parkinson's, and schizophrenia. These disorders are characterized by the progressive loss of neurons, leading to cognitive decline, motor dysfunction, and other debilitating symptoms.

Alzheimer's Disease: The neuroprotective potential of compounds containing the 4-(4-ethylpiperazin-1-yl) moiety is particularly promising for Alzheimer's disease. Research has shown that (4-ethyl-piperaz-1-yl)-phenylmethanone derivatives can protect neuronal cells from the toxic effects of the amyloid-beta peptide (Aβ₁₋₄₂). nih.gov These compounds were also found to reverse the Aβ₁₋₄₂-induced depletion of ATP, suggesting a beneficial effect on mitochondrial function. nih.gov Furthermore, their ability to inhibit glutamate-induced neurotoxicity points to a mechanism that could counteract the excitotoxicity observed in Alzheimer's patients. nih.gov Phenolic compounds, in general, have also been investigated for their antioxidant and neuroprotective effects in the context of Alzheimer's disease. nih.gov

Parkinson's Disease: In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra is a key pathological feature. nih.gov Arylpiperazine derivatives have been extensively studied for their ability to modulate dopamine (B1211576) receptors. nih.govnih.gov Specifically, the design of dopamine D2/D3 receptor agonists is a promising strategy for alleviating the motor symptoms of Parkinson's disease. nih.gov The this compound scaffold could serve as a starting point for the development of novel dopamine receptor modulators with potential neuroprotective properties. Research on related structures has shown that introducing specific chemical groups to the piperazine (B1678402) ring can lead to potent and selective dopamine D3 receptor ligands. nih.gov

Schizophrenia: The neuropharmacology of schizophrenia is complex, involving multiple neurotransmitter systems, including the serotonergic and dopaminergic systems. Arylpiperazine derivatives are known to have high affinity for serotonin (B10506) receptors, particularly the 5-HT₁A subtype, which is a key target in the treatment of schizophrenia and other psychiatric disorders. acs.orgnih.govnih.gov The development of compounds that can modulate these receptors offers a potential therapeutic avenue for addressing the symptoms of schizophrenia. The structural features of this compound make it a candidate for further investigation as a modulator of these key neuroreceptors.

Advancing Promising Leads for Preclinical Investigations

The identification of promising lead compounds is the first step in the long process of drug development. The available evidence suggests that derivatives of this compound warrant further investigation as potential therapeutic agents for neurological disorders.

The neuroprotective effects observed with (4-ethyl-piperaz-1-yl)-phenylmethanone derivatives in in-vitro models of Alzheimer's disease strongly support their advancement to preclinical studies in animal models. nih.gov Such studies are crucial for evaluating the in-vivo efficacy, safety, and pharmacokinetic profile of these compounds.

Furthermore, the successful design of potent and selective dopamine D3 receptor ligands based on the arylpiperazine scaffold has identified candidates for positron emission tomography (PET) imaging. nih.gov PET is a powerful preclinical and clinical tool for studying the distribution and target engagement of drugs in the brain. The development of a PET radioligand based on the this compound structure could facilitate the clinical translation of these compounds.

Preclinical screening in established animal models of Parkinson's disease, such as the reserpinized rat model, is a standard method for evaluating the potential of new anti-parkinsonian drugs. nih.gov Advancing lead compounds derived from this compound through these models will be essential to determine their therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.